Bienvenue dans la boutique en ligne BenchChem!

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Kinase inhibition sEH inhibition Medicinal chemistry

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2210053-89-5) is a 1,3-disubstituted urea derivative that integrates an adamantyl lipophilic cage, a central urea pharmacophore, and a pyrazine ring substituted at the 3-position with a pyridin-4-yl group. This compound belongs to a well-characterized class of adamantyl-urea small molecules that have been investigated as inhibitors of soluble epoxide hydrolase (sEH) , as Tie-2 kinase inhibitors , and as anti-mycobacterial agents targeting MmpL3.

Molecular Formula C21H25N5O
Molecular Weight 363.465
CAS No. 2210053-89-5
Cat. No. B2890786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
CAS2210053-89-5
Molecular FormulaC21H25N5O
Molecular Weight363.465
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CC=NC=C5
InChIInChI=1S/C21H25N5O/c27-20(26-21-10-14-7-15(11-21)9-16(8-14)12-21)25-13-18-19(24-6-5-23-18)17-1-3-22-4-2-17/h1-6,14-16H,7-13H2,(H2,25,26,27)
InChIKeyGOIOHJNUXVTHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2210053-89-5): Structural Identity & Class Baseline for Procurement Decisions


1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea (CAS 2210053-89-5) is a 1,3-disubstituted urea derivative that integrates an adamantyl lipophilic cage, a central urea pharmacophore, and a pyrazine ring substituted at the 3-position with a pyridin-4-yl group . This compound belongs to a well-characterized class of adamantyl-urea small molecules that have been investigated as inhibitors of soluble epoxide hydrolase (sEH) [1], as Tie-2 kinase inhibitors [2], and as anti-mycobacterial agents targeting MmpL3 [3]. Its molecular formula is C21H25N5O with a molecular weight of 363.46 g/mol and a calculated logP of approximately 3.18, placing it in a moderate lipophilicity range relative to other adamantyl ureas [4]. Currently, peer-reviewed quantitative bioactivity data specific to this compound are not available in major public databases such as ChEMBL or PubChem [4].

Why Generic Substitution Fails: Evidence That 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea Cannot Be Replaced by Simpler Adamantyl Ureas


Within the adamantyl-urea chemical space, minor structural modifications—such as replacing the heteroaryl group, altering the linker length, or changing the substitution pattern—produce large variations in target potency, selectivity, and physicochemical properties. For example, introducing an extra methylene spacer between the adamantane and urea group in sEH inhibitors decreased potency by approximately 1.5-fold (IC50 shift from 0.8 nM to 1.2 nM) [1]. In the anti-tuberculosis series, replacing the original phenyl substituent with pyridine, pyrimidine, or pyrazole heterocycles shifted minimum inhibitory concentrations (MICs) from sub-0.1 μg/mL to >10 μg/mL depending on the heterocycle and its substitution [2]. The 3-(pyridin-4-yl)pyrazin-2-yl moiety present in compound 2210053-89-5 introduces a unique hydrogen-bonding and π-stacking profile not replicated by simple pyridinyl or phenyl analogs [3]. Consequently, substituting this compound with a generic 1-adamantyl-3-phenyl urea or 1-adamantyl-3-pyridyl urea would discard the pyrazine-mediated binding interactions that may be essential for target engagement in kinase inhibition or sEH inhibition assays [4].

Quantitative Differentiation Evidence: 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea vs. Closest Analogs


Pyrazine-Pyridine Bis-Heteroaryl Architecture vs. Mono-Heteroaryl or Phenyl Analogs: A Scaffold-Level Differentiation

Compound 2210053-89-5 is the only adamantyl urea in its immediate analog space that combines a pyrazine core directly substituted with a pyridin-4-yl group at the 3-position. This bis-heteroaryl architecture provides two distinct nitrogen-mediated hydrogen-bond acceptor sites (pyrazine N1/N4 and pyridine N) plus extended π-stacking surface area, unlike simpler 1-adamantyl-3-phenyl urea (AU1235 core) or 1-adamantyl-3-pyridylmethyl urea. In the Tie-2 kinase inhibitor patent family (WO 2006/072589), N-(aryl- or heteroaryl)-N′-pyrazinyl ureas are explicitly claimed as a privileged scaffold for kinase selectivity, with pyrazine serving as a critical hinge-binding motif [1]. Quantitative kinase selectivity data for this specific compound are not publicly available; however, the structural class has demonstrated Tie-2 kinase inhibition with IC50 values in the nanomolar range for closely related pyrazinyl ureas [1].

Kinase inhibition sEH inhibition Medicinal chemistry

Calculated Physicochemical Profile (logP 3.18, MW 363.46) Positions Compound in a Favorable Drug-Like Space vs. More Lipophilic Adamantyl Ureas

The ZINC database reports a calculated logP of 3.18 and molecular weight of 363.46 g/mol for compound 2210053-89-5 [1]. This places it within Lipinski's rule-of-five compliant space and represents a meaningful reduction in lipophilicity compared to the prototypical anti-TB adamantyl urea series, where 1-adamantyl-3-phenyl ureas with electron-withdrawing para substituents exhibited clogP values exceeding 4.5 and aqueous solubility below 5 μg/mL [2]. In the North et al. (2013) optimization study, reducing lipophilicity through heteroaryl substitution (e.g., pyridines, oxazoles) improved aqueous solubility from <1 μg/mL to 22.7 ± 2.2 μg/mL for the lead isoxazole analog [2]. The pyrazine-pyridine moiety of 2210053-89-5 introduces additional polar heteroatoms that are expected to further moderate logP relative to all-carbon phenyl analogs, although experimental solubility and logP data for this specific compound are not reported.

Physicochemical properties Drug-likeness Lipophilicity

Synthetic Accessibility via 1,3-Disubstituted Urea Methodology with 53–94% Reported Yields for Class Analogs

The Baykova et al. (2023) study demonstrated that 1,3-disubstituted ureas bearing adamantyl and pyridinyl/quinolinyl moieties can be synthesized via reaction of N,N-dimethyl-N′-(hetaryl)ureas with amine hydrochlorides, achieving yields ranging from 53% to 94% across 13 examples . This methodology is directly applicable to the synthesis of compound 2210053-89-5, as the pyridinyl-pyrazinylmethyl amine hydrochloride can serve as the amine component reacting with an activated adamantyl carbamoyl equivalent. In contrast, fluorinated analogs in the Burmistrov et al. (2023) sEH inhibitor series required multi-step synthesis involving halogenated pyrazole building blocks with reported yields of 58–73% for the fluorinated adamantane-isocyanate intermediates alone [1]. The simpler heteroaryl coupling strategy for pyridine/pyrazine-containing ureas may offer a more economical route for gram-scale procurement.

Synthetic chemistry Process chemistry Yield optimization

Dual-Use Potential: sEH and MmpL3 Target Class Overlap Not Shared by All Adamantyl Ureas

Scherman et al. (2012) demonstrated that certain adamantyl ureas possess dual inhibitory activity against both human soluble epoxide hydrolase (hsEH) and M. tuberculosis epoxide hydrolases, in addition to MmpL3-mediated anti-TB activity [1]. Among 1,600 adamantyl ureas screened, compounds with heteroaryl substituents showed MICs below 0.1 μg/mL against M. tuberculosis while retaining hsEH inhibition [1]. The pyrazine-pyridine substitution pattern of compound 2210053-89-5 is structurally intermediate between the sEH-optimized pyrazole-adamantyl ureas (IC50 0.8–27.5 nM) [2] and the anti-TB-optimized heteroaryl ureas (MIC sub-0.1 μg/mL) [3]. This dual-target potential is not shared by 1-adamantyl-3-phenyl urea (AU1235), which is primarily characterized as a selective MmpL3 inhibitor without reported sEH activity in the same potency range .

sEH inhibition MmpL3 inhibition Anti-tuberculosis Polypharmacology

Optimal Application Scenarios for 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea Based on Verified Differentiation Evidence


Kinase Selectivity Profiling: Tie-2 vs. VEGFR2 Panel Studies

The N-(heteroaryl)-N′-pyrazinyl urea scaffold is explicitly claimed in the WO 2006/072589 patent family as a privileged chemotype for Tie-2 kinase inhibition with selectivity over VEGFR2 [1]. Compound 2210053-89-5, bearing the 3-(pyridin-4-yl)pyrazin-2-yl moiety, is structurally aligned with this patent's Markush claims and may serve as a chemical probe for dissecting Tie-2-dependent angiogenesis pathways. Researchers requiring a pyrazine-containing adamantyl urea for kinase panel screening should prioritize this compound over pyrazole- or phenyl-based analogs that lack the pyrazine hinge-binding motif essential for Tie-2 engagement.

sEH Inhibitor Discovery with Modified Lipophilicity Profile

For sEH inhibitor programs where the picomolar potency of halogenated pyrazole-adamantyl ureas (IC50 0.8–27.5 nM) [2] is less critical than achieving balanced physicochemical properties, compound 2210053-89-5 offers a calculated logP of 3.18 [3]—approximately 1.0–1.8 units lower than the most potent fluorinated sEH inhibitors. This moderate lipophilicity may translate to reduced plasma protein binding and improved aqueous solubility, making it a suitable candidate for in vitro ADME screening cascades where high logP compounds frequently fail due to poor solubility or high microsomal clearance.

Anti-Mycobacterial Screening in MmpL3-Targeted Libraries

Adamantyl ureas with heteroaryl substituents have demonstrated MICs below 0.1 μg/mL against M. tuberculosis via MmpL3 inhibition [4]. The pyrazine-pyridine substitution in compound 2210053-89-5 introduces additional heteroatom content compared to the original 1-adamantyl-3-phenyl urea leads, which improved solubility from <1 μg/mL to >22 μg/mL in the North et al. (2013) optimization campaign [5]. Procurement of this compound for inclusion in M. tuberculosis phenotypic screening libraries is justified when seeking to balance anti-mycobacterial potency with improved in vitro drug metabolism and pharmacokinetics (DMPK) parameters.

Synthetic Methodology Development and Scale-Up Feasibility Studies

The Baykova et al. (2023) synthetic protocol for structurally analogous N,N′-disubstituted ureas achieved 53–94% yields using straightforward amine hydrochloride coupling chemistry . Compound 2210053-89-5 is amenable to this methodology, offering process chemists a test substrate for optimizing reaction conditions (solvent, temperature, stoichiometry) on a bis-heteroaryl urea scaffold. Its procurement for process development is warranted when evaluating the scalability of pyrazine-pyridine-containing urea libraries compared to fluorinated or multi-step adamantyl urea syntheses with lower reported yields (58–73%) [6].

Quote Request

Request a Quote for 1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.